3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde
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Overview
Description
3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a benzyloxy-propoxy group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde typically involves multiple steps. One common method starts with the preparation of 3-(3-Benzyloxy-propoxy)-2-hydroxybenzaldehyde. This intermediate can be synthesized by reacting 2,3-dihydroxybenzaldehyde with sodium tert-butoxide in dimethyl sulfoxide, followed by the addition of 1-(3-bromopropoxy)methylbenzene . The resulting product is then brominated to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: 3-(3-Benzyloxy-propoxy)-2-bromo-benzoic acid.
Reduction: 3-(3-Benzyloxy-propoxy)-2-bromo-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. This results in the formation of a new carbon-nucleophile bond and the release of bromide ion.
Comparison with Similar Compounds
Similar Compounds
3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol: This compound has a similar benzyloxy-propoxy structure but lacks the bromine atom and aldehyde group.
3-(3-Benzyloxy-propoxy)-2-hydroxybenzaldehyde: This compound is an intermediate in the synthesis of 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde and lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both the benzyloxy-propoxy group and the bromine atom on the benzaldehyde core. This combination of functional groups imparts distinct reactivity and potential for further chemical modifications, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-bromo-3-(3-phenylmethoxypropoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c18-17-15(12-19)8-4-9-16(17)21-11-5-10-20-13-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWKYYUKPPHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOC2=CC=CC(=C2Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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